molecular formula C6H8F2 B6271402 1-(difluoromethyl)-1-ethenylcyclopropane CAS No. 2680543-15-9

1-(difluoromethyl)-1-ethenylcyclopropane

Cat. No.: B6271402
CAS No.: 2680543-15-9
M. Wt: 118.1
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Description

1-(Difluoromethyl)-1-ethenylcyclopropane is an organic compound characterized by the presence of a difluoromethyl group and an ethenyl group attached to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-1-ethenylcyclopropane typically involves the difluoromethylation of cyclopropane derivatives. One common method includes the use of difluorocarbene precursors, such as difluoromethyl diazomethane, under specific reaction conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-1-ethenylcyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Difluoromethyl)-1-ethenylcyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-1-ethenylcyclopropane involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ethenyl group can participate in various chemical reactions, modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-1-ethenylcyclopropane is unique due to the combination of the difluoromethyl and ethenyl groups attached to a cyclopropane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

2680543-15-9

Molecular Formula

C6H8F2

Molecular Weight

118.1

Purity

94

Origin of Product

United States

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